Candida albicans SAP Inhibition
In the canonical 2002 activity-guided fractionation study by Zhang et al., lycernuic ketone C (compound 6) was directly compared with ten other serratene triterpenoids and one apigenin glycoside in a Candida albicans SAP inhibition assay [1]. Lycernuic ketone C was explicitly reported as inactive (no IC₅₀ obtainable), while lycernuic acid C (compound 1) showed an IC₅₀ of 20 µg/mL and apigenin-4'-O-(2'',6''-di-O-p-coumaroyl)-β-D-glucopyranoside (compound 11) showed an IC₅₀ of 8.5 µg/mL [1]. This binary active/inactive distinction among structurally closely related compounds underscores that the 3α-OH and C-24 primary alcohol configuration of lycernuic ketone C is incompatible with SAP target engagement.
Lycernuic acid C: IC₅₀ 20 µg/mL
Apigenin glycoside (cmpd 11): IC₅₀ 8.5 µg/mL
| Evidence Dimension | Candida albicans secreted aspartic protease (SAP) inhibitory activity |
|---|---|
| Target Compound Data | No inhibitory activity (IC₅₀ not obtainable; reported as inactive) |
| Comparator Or Baseline | Lycernuic acid C (compound 1): IC₅₀ = 20 µg/mL; Apigenin-4'-O-(2'',6''-di-O-p-coumaroyl)-β-D-glucopyranoside (compound 11): IC₅₀ = 8.5 µg/mL; All other serratene triterpenoids tested (compounds 2–10): inactive |
| Quantified Difference | Binary: inactive vs. IC₅₀ 8.5–20 µg/mL for active compounds; lycernuic ketone C is ≥ inactive relative to active comparators |
| Conditions | In vitro enzyme inhibition assay; C. albicans secreted aspartic proteases (SAP); ethanol extract of Lycopodium cernuum fractionation; compounds tested at unspecified concentrations with IC₅₀ determination |
Why This Matters
For researchers studying Candida albicans SAP as a virulence target, lycernuic ketone C serves as a structurally authentic but pharmacologically silent negative control—whereas lycernuic acid C or compound 11 would be required for positive control or lead development purposes.
- [1] Zhang, Z., ElSohly, H. N., Jacob, M. R., Pasco, D. S., Walker, L. A., & Clark, A. M. (2002). Natural products inhibiting Candida albicans secreted aspartic proteases from Lycopodium cernuum. Journal of Natural Products, 65(7), 979–985. View Source
